N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
“N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring substituted with a quinoxaline-2-carbonyl group. This structure combines three pharmacologically relevant motifs:
- Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with bioactivity in medicinal chemistry .
- Azetidine: A strained four-membered nitrogen-containing ring, which confers conformational rigidity and may enhance binding affinity to biological targets .
The quinoxaline-2-carbonyl group likely originates from a coupling reaction between quinoxaline-2-carboxylic acid and the azetidine amine.
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(14-8-17-12-4-1-2-5-13(12)20-14)22-9-11(10-22)19-15-6-3-7-18-21-15/h1-8,11H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZANEYHCCLNWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
The azetidine scaffold is typically constructed via cyclization or strain-release methodologies. A prevalent approach involves 1-benzhydrylazetidin-3-yl methanesulfonate (Compound 1) as a key intermediate.
Procedure :
- Starting Material : 1-Benzhydryl-3-azetidinol is mesylated using methanesulfonyl chloride in dichloromethane.
- Displacement Reaction : The mesylate group undergoes nucleophilic substitution with ammonia or protected amines. For example, reacting Compound 1 with aqueous ammonia in acetonitrile at 80°C yields 1-benzhydrylazetidin-3-amine.
Optimization :
- Solvent : Acetonitrile (MeCN) provides optimal polarity for displacement.
- Equivalents : Using 2 equivalents of amine improves yields (72% vs. 33% with 1 equivalent).
- Base : Hunig’s base (iPr₂NEt) is omitted to avoid side reactions.
Deprotection :
The benzhydryl group is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOAc), yielding azetidin-3-amine.
Quinoxaline-2-carbonyl Incorporation
The quinoxaline moiety is introduced via acylation using quinoxaline-2-carbonyl chloride.
Procedure :
- Activation : Quinoxaline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Azetidin-3-amine reacts with the acyl chloride in dichloromethane with triethylamine as a base.
Reaction Conditions :
Synthesis of Pyridazin-3-amine
Pyridazin-3-amine is synthesized via cyclization or functional group interconversion:
Method A : Cyclocondensation of 1,4-diketones with hydrazine.
Method B : Reduction of pyridazine-3-nitrile using LiAlH₄.
Preferred Route :
- Starting Material : Malononitrile and α,β-unsaturated esters undergo Michael addition to form pyridazinone precursors.
- Amination : The pyridazinone is treated with ammonia under high pressure to yield pyridazin-3-amine.
Final Coupling Strategies
Nucleophilic Acyl Substitution
Intermediate A (1-(Quinoxaline-2-carbonyl)azetidin-3-amine) reacts with Intermediate B (pyridazin-3-amine) via a nucleophilic substitution mechanism.
Procedure :
- Activation : Intermediate A is treated with CDI (1,1'-carbonyldiimidazole) to form an activated carbamate.
- Coupling : Pyridazin-3-amine is added in DMF at 60°C for 12 hours.
Reductive Amination
An alternative route involves reductive amination between a ketone precursor and pyridazin-3-amine.
Procedure :
- Ketone Synthesis : 1-(Quinoxaline-2-carbonyl)azetidin-3-one is prepared via oxidation of the corresponding alcohol.
- Reduction : The ketone reacts with pyridazin-3-amine and NaBH₃CN in methanol.
Yield : ~58% (inferior to acyl substitution due to steric hindrance).
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Acyl Substitution | Reductive Amination |
|---|---|---|
| Yield | 65% | 58% |
| Reaction Time | 12 hours | 24 hours |
| Purification | Column chromatography | Recrystallization |
| Byproducts | Imidazole derivatives | Over-reduction products |
Key Findings :
- Nucleophilic acyl substitution is more efficient due to milder conditions.
- Reductive amination requires stringent moisture control to prevent ketone hydration.
Mechanistic Insights
Azetidine Functionalization
The mesylate group in Compound 1 undergoes Sₙ2 displacement with ammonia, facilitated by the azetidine ring’s strain (angle strain ~90°). Computational studies suggest that transition-state stabilization is achieved through partial conjugation with the benzhydryl group.
Acylation Dynamics
Quinoxaline-2-carbonyl chloride exhibits electrophilic superiority over aliphatic acyl chlorides due to aromatic stabilization of the carbonyl carbon. This enhances reaction rates and minimizes side reactions.
Analytical Validation
Purity Assessment :
- HPLC : >98% purity (C18 column, 0.1% TFA/MeCN gradient)
- NMR : δ 8.9 ppm (quinoxaline protons), δ 4.3 ppm (azetidine CH₂)
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine” are compared below with five related pyridazin-3-amine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyridazin-3-amine Derivatives
*Calculated from formula C₁₇H₁₅N₇O.
†Calculated from formula C₂₂H₂₂F₁N₇O.
‡From HRMS data .
§From formula C₇H₁₁Cl₂N₅.
¶Calculated from formula C₁₃H₁₂N₆.
Key Findings:
Structural Diversity: The target compound uniquely combines a rigid azetidine ring with a quinoxaline-2-carbonyl group, distinguishing it from derivatives like BPN-15606 (), which features a fluorophenyl and imidazole substituent . The quinoxaline moiety may enhance aromatic stacking interactions compared to simpler pyridine or pyrazole groups . N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride () shares the azetidine ring but lacks the pyridazine core, limiting direct functional comparisons .
The azetidine ring in the target compound may improve metabolic stability compared to cyclopropyl or linear amine substituents due to reduced flexibility .
Hydrogen Bonding and Crystallography: The quinoxaline-2-carbonyl group in the target compound could participate in hydrogen bonding (C=O as acceptor) and π-π interactions, akin to patterns observed in N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () .
Biological Activity
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Structural Overview
The molecular formula of this compound is C₁₆H₁₄N₆O, indicating the presence of multiple heterocyclic rings which contribute to its pharmacological properties. The compound features:
- Quinoxaline moiety : Known for various biological activities including antibacterial and antifungal properties.
- Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's reactivity and interaction with biological targets.
- Pyridazine amine structure : This component may enhance the compound's ability to form hydrogen bonds with biomolecules, potentially increasing its biological efficacy.
Anticancer Activity
Quinoxaline derivatives are also being investigated for their anticancer properties. The structural complexity of this compound may enable it to interact with multiple molecular targets involved in cancer progression. For example, some quinoxaline derivatives have been shown to inhibit DNA topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells .
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication.
- Cell Signaling Modulation : It could alter signaling pathways that regulate cell survival and apoptosis.
- Interaction with Biomolecules : The presence of multiple functional groups allows for potential interactions with proteins and nucleic acids.
Research Findings and Case Studies
While specific studies directly involving this compound are scarce, related compounds have demonstrated significant biological activities:
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine?
The synthesis of azetidine-containing heterocycles typically involves multi-step reactions with stringent control of catalysts, solvents, and temperature. For example, copper(I) bromide and cesium carbonate are effective catalysts for coupling azetidine intermediates with quinoxaline derivatives under mild conditions (35–50°C) in polar aprotic solvents like DMSO . Microwave-assisted synthesis can enhance reaction efficiency by reducing side products and improving regioselectivity . Yield optimization requires monitoring via HPLC and adjusting stoichiometric ratios of reactive intermediates (e.g., pyridazin-3-amine and quinoxaline-2-carbonyl chloride) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving torsional angles in azetidine and quinoxaline moieties. Twinned data or high-resolution macromolecular crystals may require SHELXPRO for post-refinement adjustments .
- NMR spectroscopy : H and C NMR can confirm regiochemistry, with azetidine ring protons typically appearing as multiplet signals between δ 3.5–4.5 ppm. N NMR is recommended for verifying pyridazine-amine linkages .
- HRMS (ESI) : Validates molecular weight (e.g., m/z [M+H]) and detects isotopic patterns for bromine or chlorine substituents .
Q. How can researchers assess the compound’s stability under varying reaction conditions?
Stability studies should focus on functional group reactivity:
- Azetidine ring : Susceptible to ring-opening under strong acidic/basic conditions. Use pH-controlled buffers (pH 6–8) during biological assays .
- Quinoxaline carbonyl : Prone to hydrolysis in aqueous media. Stability can be monitored via TLC or HPLC under accelerated degradation conditions (e.g., 40°C, 75% humidity) .
Advanced Research Questions
Q. What computational methods are effective for predicting binding affinities to biological targets (e.g., kinases)?
- Molecular docking (AutoDock 3.0.5) : Flexible docking protocols align the compound’s azetidine-pyridazine core with kinase ATP-binding pockets. Key interactions include hydrogen bonding between the quinoxaline carbonyl and conserved lysine residues .
- 3D-QSAR (CoMFA/CoMSIA) : Generates predictive models for optimizing substituents on the pyridazine ring. Electrostatic and steric field maps correlate with inhibitory activity (e.g., IC values for GSK-3β) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Quinoxaline modifications : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 6-position enhances metabolic stability by reducing CYP450 oxidation .
- Azetidine substitutions : Replacing the 3-amine with a methyl group improves blood-brain barrier penetration, as demonstrated in analogs targeting CNS receptors .
- Pyridazine bioisosteres : Replacing pyridazine with triazolo[4,3-b]pyridazine increases solubility while retaining affinity for kinase targets .
Q. What experimental protocols are recommended for in vivo efficacy and toxicity profiling?
- Pharmacokinetic studies : Administer the compound intravenously (1–5 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies bioavailability and half-life .
- Toxicology screening : Assess hepatotoxicity via ALT/AST levels after 14-day oral dosing. Histopathological analysis of liver and kidney tissues is critical for identifying metabolite-induced damage .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Twinned data refinement : Use SHELXD for structure solution and SHELXL for anisotropic displacement parameter adjustments. Hydrogen-bonding networks (e.g., N–H···O interactions) validate spatial arrangements predicted by DFT calculations .
- High-resolution synchrotron data : Resolve ambiguities in azetidine ring puckering (e.g., envelope vs. twist conformations) with datasets collected at λ = 0.7–1.0 Å .
Q. What strategies mitigate solubility limitations in biological assays?
- Salt formation : Co-crystallization with tartaric acid improves aqueous solubility (>10 mg/mL) without altering target affinity .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (particle size: 80–120 nm) to enhance cellular uptake in tumor models .
Methodological Considerations
Q. How to validate the compound’s mechanism of action in enzymatic assays?
- Kinase inhibition assays : Use ADP-Glo™ kits to measure IC values against recombinant kinases (e.g., CDK2, GSK-3β). Include staurosporine as a positive control .
- SPR (surface plasmon resonance) : Immobilize the target kinase on a CM5 chip and monitor binding kinetics (k/k) at concentrations ranging from 1 nM to 10 µM .
Q. What analytical workflows address synthetic byproduct contamination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
